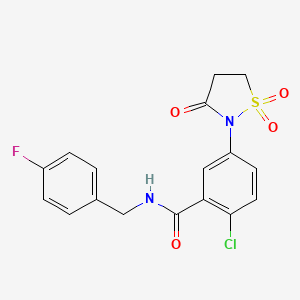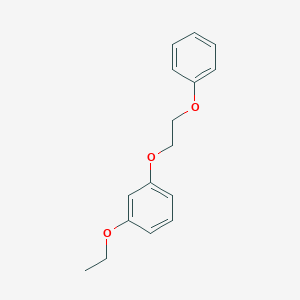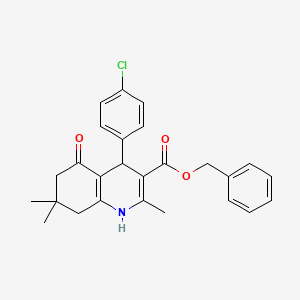![molecular formula C20H24O4 B5226185 2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)
2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as ADP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADP is a member of the family of compounds known as arylpropionamide derivatives, which have been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition may contribute to this compound's anti-inflammatory effects. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase-5 (PDE5), which is involved in the regulation of smooth muscle tone. This inhibition may contribute to this compound's potential use in the treatment of cardiovascular disease.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant agent. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases, such as arthritis.
実験室実験の利点と制限
One advantage of using 2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies are needed to further elucidate the mechanism of action of this compound in these diseases and to determine its optimal dosage and administration route. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2,6-dimethoxyphenol with allyl bromide to produce 2-allyl-6-methoxyphenol. This intermediate is then reacted with 3-chloropropylphenoxypropanol to produce this compound. The resulting compound is purified using column chromatography to obtain a white crystalline powder with a melting point of 55-57 degrees Celsius.
科学的研究の応用
2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
特性
IUPAC Name |
1,3-dimethoxy-2-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-9-16-10-5-6-11-17(16)23-14-8-15-24-20-18(21-2)12-7-13-19(20)22-3/h4-7,10-13H,1,8-9,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIYPZDTMHVILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dichlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226104.png)
![N,N'-1,2-ethanediylbis[N-(diphenylmethyl)benzamide]](/img/structure/B5226110.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)
![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)

![(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5226149.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)

